N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 2-oxo-1,2-dihydropyridine scaffold. The 2,5-dimethoxyphenyl group on the acetamide moiety and the 4-methylphenyl substituent on the oxadiazole ring contribute to its structural uniqueness.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15-6-8-16(9-7-15)22-26-23(33-27-22)18-5-4-12-28(24(18)30)14-21(29)25-19-13-17(31-2)10-11-20(19)32-3/h4-13H,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQIWOOPQRJSCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, mechanisms of action, and relevant research findings.
Compound Structure
The compound features multiple functional groups that contribute to its biological activity:
- Phenyl Ring : Substituted with methoxy groups.
- Oxadiazole Ring : Known for diverse biological properties.
- Dihydropyridine Moiety : Associated with various pharmacological activities.
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol.
Anticancer Properties
Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown effectiveness against various cancer cell lines:
| Cancer Type | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 92.4 |
| Human Gastric Carcinoma | 85.0 |
| Human Lung Adenocarcinoma | 78.5 |
| Breast Cancer | 90.0 |
These findings suggest that the compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest .
Anti-inflammatory and Analgesic Effects
The oxadiazole derivatives have also been studied for their anti-inflammatory properties. In vitro studies demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This activity is crucial in managing conditions like arthritis and other inflammatory diseases .
Antibacterial and Antifungal Activity
Compounds with similar structures have shown antibacterial effects against strains such as Staphylococcus aureus and antifungal activity against Candida albicans. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors related to pain and inflammation.
- DNA Interaction : Potential binding to DNA can lead to apoptosis in cancer cells.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds:
- Study on Anticancer Activity : A study involving various oxadiazole derivatives showed significant cytotoxicity against a panel of cancer cell lines. The most potent compounds had IC50 values below 100 µM across multiple types .
- Anti-inflammatory Research : Another research effort highlighted the anti-inflammatory potential of oxadiazole derivatives in animal models, showing reduced edema and pain response compared to controls .
- Mechanistic Insights : Docking studies have provided insights into how these compounds bind to target proteins involved in cancer progression and inflammation, suggesting a rational basis for their design as therapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of approximately 430.45 g/mol. Its structure features a dimethoxyphenyl group and a dihydropyridine moiety linked to an oxadiazole ring, which contributes to its biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Several studies have indicated that compounds containing oxadiazole and dihydropyridine structures exhibit potent anticancer properties. The presence of the 4-methylphenyl group enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .
- A recent study demonstrated that derivatives of this compound can inhibit specific cancer cell lines, suggesting potential for development as chemotherapeutic agents .
-
Antimicrobial Properties :
- The compound has shown activity against various bacterial strains, including multi-drug resistant strains. This is particularly relevant in the context of increasing antibiotic resistance .
- Research indicates that modifications to the oxadiazole ring can enhance antimicrobial efficacy, making it a candidate for further development in antibiotic therapies .
- Anti-inflammatory Effects :
Research Applications
-
Drug Design and Development :
- The unique structure of N-(2,5-dimethoxyphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide serves as a scaffold for designing new drugs with enhanced bioactivity and reduced side effects. Structure-activity relationship (SAR) studies are ongoing to optimize its pharmacological profile .
- Biological Assays :
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, heterocyclic cores, or functional groups. Below is a detailed analysis:
Substituent Variations on the Oxadiazole Ring
- 4-Methylphenyl vs. 4-Methoxyphenyl :
highlights that substituents on phenyl rings significantly influence reaction pathways and product stability. For example, 4-methylphenyl substituents (as in the target compound) favor exclusive formation of imidazo[1,2-a]pyridines under basic conditions, whereas 4-methoxyphenyl derivatives yield mixtures of imidazopyridines and indoles . This suggests that electron-donating groups like methyl enhance stability in specific reaction environments compared to methoxy groups, which may introduce steric or electronic complexities.
Comparison with Isoxazolone Derivatives
discusses 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, which differ from the target compound’s oxadiazole core. Isoxazolones are prone to base-induced rearrangements, forming imidazopyridines or indoles, whereas 1,2,4-oxadiazoles (as in the target compound) are more chemically stable due to their aromaticity and resonance stabilization . This stability makes oxadiazoles preferable in drug design for resisting metabolic degradation.
Pharmacopeial Analogs ()
While the compounds listed in (e.g., entries m, n, o) are structurally distinct (containing tetrahydropyrimidinone and diphenylhexane backbones), they share functional similarities with the target compound, such as acetamide linkages and aromatic substituents. However, the target compound’s oxadiazole-pyridine hybrid system may offer distinct pharmacokinetic advantages, such as enhanced solubility or reduced toxicity, compared to bulkier tetrahydropyrimidinone derivatives .
Data Tables
Table 1: Substituent Effects on Reaction Outcomes (Based on )
Table 2: Structural Comparison with Pharmacopeial Analogs
Research Findings and Implications
- Synthetic Versatility : The target compound’s synthesis likely benefits from the stability of the oxadiazole ring, avoiding the rearrangement pitfalls seen in isoxazolone derivatives .
- Pharmacokinetic Advantages : Compared to bulkier analogs in , the target compound’s smaller heterocyclic system may improve membrane permeability and oral bioavailability.
Q & A
Q. Q1. What are the standard synthetic protocols for preparing this compound, and what critical reaction parameters influence yield?
The synthesis involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of nitrile precursors with hydroxylamine under reflux (e.g., ethanol, 80°C, 12 hours) .
- Dihydropyridinone synthesis : Condensation of β-keto esters with urea derivatives, followed by oxidation .
- Acetamide coupling : Reacting the dihydropyridinone intermediate with 2,5-dimethoxyphenylacetic acid using EDCI/HOBt in DMF at 0–25°C .
Key parameters : Reaction time, solvent polarity (DMF vs. THF), and stoichiometric ratios of coupling reagents. Yield optimization requires strict anhydrous conditions and inert gas purging .
Q. Q2. How should researchers validate the compound’s purity and structural integrity?
Use a tiered analytical approach:
- Purity : HPLC with a C18 column (ACN/water gradient, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Structural confirmation :
Biological Activity and Mechanism
Q. Q3. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Enzyme inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADPH depletion for oxidoreductases) .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) with cisplatin as a positive control .
- Target binding : Surface plasmon resonance (SPR) to measure affinity for recombinant proteins (KD values <10 µM suggest high potential) .
Q. Q4. How can contradictory bioactivity data between assays be resolved?
- Replicate experiments : Ensure consistency in cell passage number and assay conditions (e.g., serum concentration, incubation time) .
- Orthogonal validation : Combine SPR with thermal shift assays (DSF) to confirm target engagement .
- Solubility checks : Use dynamic light scattering (DLS) to rule out aggregation artifacts in cell-based assays .
Advanced Structural and Computational Analysis
Q. Q5. What computational methods predict binding modes and SAR trends?
- Docking : AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å indicates robust docking) .
- QSAR : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy position) with activity .
Q. Q6. How can crystallographic challenges (e.g., poor crystal growth) be addressed?
- Solvent screening : Use vapor diffusion with PEG 3350 in DMF/water mixtures .
- Additives : Introduce trace divalent ions (e.g., Mg²⁺) to enhance lattice formation .
- Cryo-cooling : Flash-cool crystals in liquid N₂ with 25% glycerol as a cryoprotectant .
Safety and Handling
Q. Q7. What safety protocols are recommended for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods during weighing and synthesis .
- Spill management : Neutralize with 10% sodium bicarbonate and absorb with vermiculite .
Advanced Methodological Challenges
Q. Q8. How can researchers resolve discrepancies in NMR and HRMS data?
Q. Q9. What strategies optimize regioselectivity in oxadiazole ring formation?
Q. Q10. How can metabolic stability be assessed for drug development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
